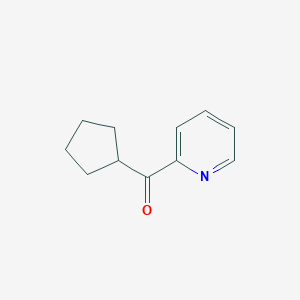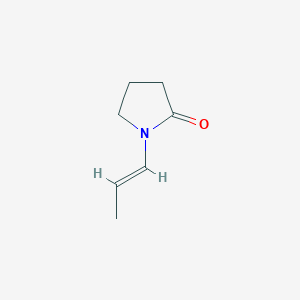
1-(1-Propenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Propenyl)pyrrolidin-2-one, also known as α-Pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant drug that has been widely used in scientific research. It belongs to the class of cathinone derivatives, which are structurally similar to amphetamines and cocaine. α-PPP has been found to have a range of biochemical and physiological effects, and its mechanism of action is still being studied.
作用机制
The exact mechanism of action of α-PPP is still being studied, but it is thought to act by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can produce feelings of euphoria and increased energy.
生化和生理效应
The biochemical and physiological effects of α-PPP include increased heart rate, blood pressure, and body temperature. It can also cause dilated pupils, decreased appetite, and increased alertness. In high doses, it can lead to hallucinations, paranoia, and psychosis.
实验室实验的优点和局限性
One advantage of using α-PPP in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it useful for studying the effects of stimulant drugs on the central nervous system. However, one limitation is that it can be toxic in high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research related to α-PPP. One area of interest is the development of new cathinone derivatives with improved safety profiles and therapeutic potential. Another area of interest is the study of the long-term effects of α-PPP on the brain and behavior, particularly in relation to addiction and drug abuse. Additionally, there is a need for more research on the biochemical and physiological effects of α-PPP, as well as its interactions with other drugs and medications.
合成方法
The synthesis of α-PPP involves the reaction of propiophenone with ammonium acetate and acetic anhydride. This reaction produces α-PPP as a white crystalline powder, which is then purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
科学研究应用
α-PPP has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to those of amphetamines and cocaine, and it can increase the release of dopamine and norepinephrine in the brain. This makes it a useful tool for studying the mechanisms of addiction and drug abuse.
属性
CAS 编号 |
140165-83-9 |
|---|---|
产品名称 |
1-(1-Propenyl)pyrrolidin-2-one |
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC 名称 |
1-[(E)-prop-1-enyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-5-8-6-3-4-7(8)9/h2,5H,3-4,6H2,1H3/b5-2+ |
InChI 键 |
BFYSJBXFEVRVII-GORDUTHDSA-N |
手性 SMILES |
C/C=C/N1CCCC1=O |
SMILES |
CC=CN1CCCC1=O |
规范 SMILES |
CC=CN1CCCC1=O |
同义词 |
2-Pyrrolidinone,1-(1E)-1-propenyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



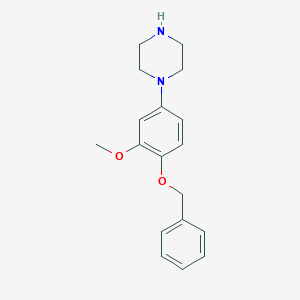
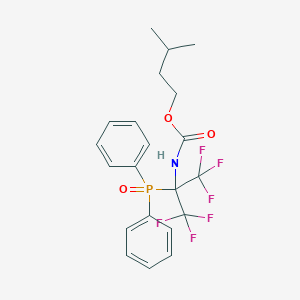
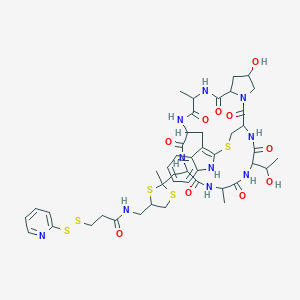
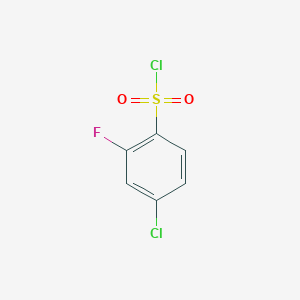
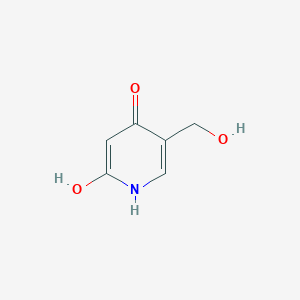
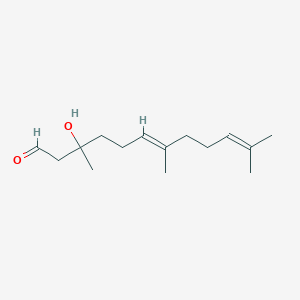
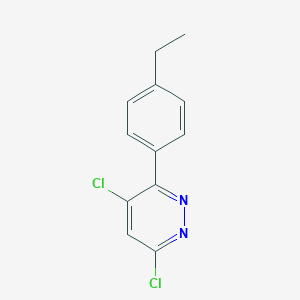
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)
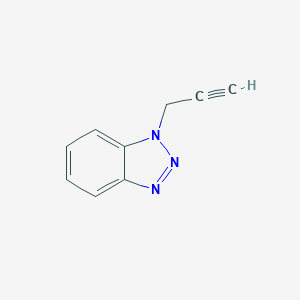
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
